2-Oxaspiro[4.5]decan-3-ylmethanamine is a spirocyclic amine compound characterized by a unique structural configuration that includes a spiro linkage between a decane ring and an oxirane ring. Its molecular formula is with a hydrochloride salt form represented as . This compound has garnered interest in various fields of scientific research due to its distinctive properties and potential applications.
2-Oxaspiro[4.5]decan-3-ylmethanamine is classified as an organic compound, specifically a spirocyclic amine derivative. It is often sourced from specialized chemical suppliers and is used in both academic and industrial research settings due to its versatile reactivity and structural characteristics .
The synthesis of 2-Oxaspiro[4.5]decan-3-ylmethanamine typically involves multi-step processes. One prominent method is the Prins/pinacol rearrangement, which entails the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under acidic conditions. This method allows for the formation of the desired spirocyclic structure through controlled reaction conditions .
The synthetic route may include the following steps:
The molecular structure of 2-Oxaspiro[4.5]decan-3-ylmethanamine features:
Key structural data include:
2-Oxaspiro[4.5]decan-3-ylmethanamine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-Oxaspiro[4.5]decan-3-ylmethanamine involves its interaction with biological molecules through hydrogen bonding and electrostatic interactions facilitated by its amine group. The rigidity provided by the spirocyclic structure enhances binding affinity to specific molecular targets, making it a candidate for biological activity studies .
2-Oxaspiro[4.5]decan-3-ylmethanamine has several applications across various scientific disciplines:
Spirocyclic architectures represent a distinctive class of three-dimensional molecular scaffolds characterized by a single atom (typically a quaternary carbon) serving as the junction point between two or more ring systems. This unique geometry imposes significant conformational constraints that profoundly influence molecular recognition and physicochemical properties. In medicinal chemistry, the incorporation of spirocyclic motifs—particularly those containing heteroatoms like oxygen and nitrogen—has emerged as a powerful strategy to address multiple drug discovery challenges simultaneously. The {2-oxaspiro[4.5]decan-3-yl}methanamine scaffold exemplifies this approach, combining a tetrahydropyran oxygen atom with an aminomethyl functional group positioned at the spiro-junction, creating a versatile pharmacophore with tailored spatial and electronic properties [1] [3].
The three-dimensionality imparted by spirocyclic systems substantially increases molecular complexity while maintaining moderate molecular weight. This geometric feature allows for more efficient exploration of chemical space compared to planar aromatic systems, enabling improved discrimination between structurally similar biological targets. For instance, the fixed dihedral angles within the spiro[4.5]decane system restrict rotational freedom, reducing the entropic penalty upon target binding and often resulting in enhanced binding affinity despite lower molecular weight [3] [6]. Additionally, the chiral spirocenter inherent to nonsymmetric spirocyclic compounds provides opportunities for stereoselective interactions with biological targets, a property leveraged in the design of several CNS-targeted therapeutics where enantiomeric purity significantly influences pharmacological activity [2] [3].
Table 1: Comparative Structural and Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Bioactive Compounds
Property | Spirocyclic Compounds | Non-Spirocyclic Counterparts | Significance |
---|---|---|---|
Fraction sp³ (Fsp³) | 0.45-0.85 | 0.25-0.40 | Higher solubility, lower aggregation |
Chiral Centers | ≥ 1 | Often 0 | Enables stereoselective interactions |
Planarity Index | Low (3D structure) | High (2D structure) | Improved target selectivity |
PSA Range (Ų) | 40-90 | 20-60 | Enhanced membrane permeability |
Average cLogP | 1.5-3.5 | 2.5-5.0 | Optimized lipophilicity |
Beyond conformational control, spirocyclic frameworks profoundly impact physicochemical properties critical for drug-likeness. The incorporation of spirocycles typically increases the fraction of sp³-hybridized carbon atoms (Fsp³), which correlates strongly with improved aqueous solubility, reduced melting points, and enhanced metabolic stability. For oxygen-containing spirocycles like the 2-oxaspiro[4.5]decane system, the ether oxygen atom provides a hydrogen bond acceptor without the hydrogen bond donor capacity, creating a favorable balance between membrane permeability and aqueous solubility. This property is particularly valuable for CNS drug development where compounds must traverse the blood-brain barrier while maintaining sufficient solubility for oral bioavailability [1] [3] [6]. Furthermore, the electron-rich oxygen within the tetrahydropyran ring can participate in dipolar interactions with target proteins, contributing to binding affinity without significantly increasing lipophilicity—a critical advantage over hydrocarbon-based spirocycles [3].
The strategic incorporation of basic amine functionality, as seen in {2-oxaspiro[4.5]decan-3-yl}methanamine, further expands the utility of these scaffolds. The primary amine group serves as a versatile synthetic handle for derivatization while providing a site for salt formation to enhance crystallinity and solubility. More importantly, the amine group can engage in critical ionic interactions with biological targets, particularly in neurological receptors and enzymes where ammonium binding pockets are common. The spatial separation of the amine from the spirocenter allows for optimal vector alignment with target proteins without compromising the conformational restraint provided by the spiro architecture [3] [6]. This combination of geometric control and functional group display makes this scaffold particularly valuable for addressing challenging drug targets requiring precise three-dimensional pharmacophore placement.
{2-Oxaspiro[4.5]decan-3-yl}methanamine has emerged as a privileged intermediate in the synthesis of complex therapeutic agents targeting neurological disorders, oncology, and rare diseases. Its molecular architecture—featuring a bridged oxygen atom within a [4.5] spirocyclic system and a flexible aminomethyl arm—provides an optimal balance of rigidity and functional versatility that addresses multiple optimization parameters simultaneously in drug discovery campaigns. This scaffold has demonstrated particular utility in CNS drug development, where its physicochemical profile aligns with blood-brain barrier permeability requirements while maintaining sufficient aqueous solubility for oral absorption [2] [3].
The compound's significance is exemplified in the synthesis of risdiplam (Evrysdi®), an FDA-approved small molecule for spinal muscular atrophy (SMA). In risdiplam's molecular architecture, a derivative of {2-oxaspiro[4.5]decan-3-yl}methanamine serves as a critical conformational constraint element that positions key pharmacophores for optimal interaction with the survival of motor neuron (SMN) mRNA splicing machinery. During process-scale synthesis, the fragment designated as 4,7-diazaspiro[2.5]octane 106 (structurally analogous to the target scaffold) undergoes nucleophilic substitution with a pyridazine intermediate to form the final active pharmaceutical ingredient in 18% yield [2]. This synthetic route highlights the scaffold's compatibility with industrial-scale manufacturing despite its structural complexity. The spirocyclic amine's contribution to risdiplam's pharmacological profile extends beyond target binding—it significantly reduces the compound's susceptibility to oxidative metabolism while maintaining moderate lipophilicity (cLogP ~2.8), contributing to the drug's favorable pharmacokinetic properties in pediatric and adult SMA patients [2] [3].
Table 2: Therapeutic Applications of Derivatives Featuring the {2-Oxaspiro[4.5]decan-3-yl}methanamine Scaffold
Therapeutic Area | Target/Mechanism | Contribution of Spirocyclic Amine | Development Status |
---|---|---|---|
Neurological Disorders | SMN2 mRNA Splicing Modifier | Conformational constraint for RNA recognition | Approved (Risdiplam) |
Oncology | RAS Protein-Protein Interaction | Disruption of RAS-RAF multiprotein complexes | Preclinical (Patent) |
Rare Diseases | Enzyme Replacement Therapy Chaperone | Selective binding to misfolded enzyme variants | Research Phase |
Pain Management | μ-Opioid Receptor Biased Agonism | Attenuation of β-arrestin recruitment (reduced side effects) | Clinical Phase (Oliceridine analog) |
Beyond neurological applications, derivatives of {2-oxaspiro[4.5]decan-3-yl}methanamine have demonstrated promise in oncology drug discovery, particularly in targeting protein-protein interactions that have historically resisted small-molecule intervention. The scaffold's three-dimensional structure enables effective disruption of RAS-effector protein complexes, a challenging therapeutic target in KRAS-driven cancers. Patent literature discloses spirocyclic amine derivatives as key components in covalent inhibitors designed to trap KRAS in inactive conformations by exploiting allosteric pockets revealed through molecular dynamics simulations. The spirocyclic core provides optimal spatial positioning for warheads that engage cysteine residues (e.g., G12C mutation) while maintaining drug-like properties through balanced lipophilicity and polar surface area [5].
The scaffold's physicochemical profile demonstrates remarkable versatility across therapeutic targets. With a calculated polar surface area (PSA) of approximately 45-50 Ų (accounting for both the amine and ether oxygen), derivatives typically exhibit excellent membrane permeability while avoiding P-glycoprotein-mediated efflux—a critical consideration for CNS penetration and oral bioavailability. The aliphatic amine pKa (~9.5-10.5) ensures significant cationic character at physiological pH, facilitating accumulation in acidic tissues (e.g., tumors) and lysosomal compartments. This property has been leveraged in the design of tumor-targeted therapies where the basic amine promotes selective uptake in the acidic tumor microenvironment [3] [5]. Furthermore, the metabolic stability of the scaffold, particularly its resistance to cytochrome P450 oxidation at the spiro-junction, reduces the likelihood of drug-drug interactions and extends plasma half-life—a key advantage over aromatic amine-containing compounds [3] [6].
Synthetic accessibility enhances this scaffold's utility in drug discovery. The spirocyclic amine can be efficiently prepared through reductive amination of the corresponding ketone or via ring-expansion strategies from smaller spirocyclic precursors. Modern synthetic approaches have achieved enantioselective versions of these transformations, providing access to optically pure intermediates crucial for chiral drug development. The aminomethyl functional group serves as a versatile handle for further derivatization through amide formation, reductive alkylation, urea formation, or palladium-catalyzed cross-coupling reactions. This synthetic flexibility enables rapid generation of structure-activity relationship (SAR) libraries for hit-to-lead optimization campaigns [2] [3] [5].
Table 3: Synthetic Approaches to {2-Oxaspiro[4.5]decan-3-yl}methanamine Derivatives
Synthetic Strategy | Key Intermediate | Transformation | Yield Range | Application Example |
---|---|---|---|---|
Reductive Amination | 2-Oxaspiro[4.5]decan-3-one | NaBH₃CN/NH₄OAc | 65-85% | Risdiplam fragment synthesis |
Ring Expansion | 1-(Aminomethyl)cyclohexanecarbonyl | Intramolecular Williamson ether synthesis | 45-60% | Oliceridine analogs |
Suzuki-Miyaura Coupling | Boronic ester functionalized spirocycle | Pd-catalyzed cross-coupling | 50-75% | Oncology candidate synthesis |
Nucleophilic Substitution | Spirocyclic alkyl halide | Gabriel synthesis or azide reduction | 60-80% | CNS-active compound libraries |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5